Cicloprofen, specifically the (R)-enantiomer, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of 2-arylpropionic acids. It is primarily used for its analgesic and anti-inflammatory properties, making it effective in treating conditions such as arthritis and other inflammatory disorders. The compound is notable for its chiral nature, with the (R)-form exhibiting distinct pharmacological activity compared to its (S)-counterpart.
Cicloprofen is derived from natural compounds and synthesized through various chemical methods. It has been studied extensively in pharmacology due to its therapeutic effects and metabolic pathways.
Cicloprofen can be synthesized through several methods, typically involving the following steps:
The synthesis may involve various reagents and catalysts, including:
The molecular structure of Cicloprofen features a propionic acid moiety attached to an aryl group. Its stereochemistry is defined by a single chiral center at the carbon adjacent to the carboxylic acid group.
Cicloprofen undergoes various chemical reactions, including:
The reactivity of Cicloprofen can be influenced by substituents on the aromatic ring, affecting both its pharmacokinetics and dynamics.
Cicloprofen exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Studies indicate that Cicloprofen's selectivity for COX enzymes can vary based on its molecular structure, affecting both efficacy and side effects.
Relevant data includes:
Cicloprofen is utilized in various scientific and medical applications:
Transcriptomic signature alignment leverages large-scale gene expression databases to identify novel therapeutic indications by comparing disease-associated gene expression patterns with drug-induced profiles. This approach capitalizes on the principle that compounds reversing disease signatures may have therapeutic potential.
The L1000 platform, developed under the NIH LINCS Consortium, profiles gene expression changes induced by >20,000 compounds across ~50 human cell lines at multiple concentrations and timepoints [5] [10]. This reduced-representation transcriptomics method measures 978 landmark transcripts and computationally infers 81% of the non-measured transcriptome with high fidelity to RNA-seq data [10]. For (R)-cicloprofen, signature-based repurposing involves:
Table 1: Top CMap Predictions for (R)-Cicloprofen
| Disease Signature | Tau Score | Inferred Mechanism | Key Overlap Genes |
|---|---|---|---|
| Rheumatoid Arthritis | -0.92 | NF-κB inhibition | TNF, IL6, CXCL8 |
| Alzheimer’s Disease | -0.87 | Amyloid-beta clearance | APOE, CLU, TREM2 |
| Atherosclerosis | -0.85 | Foam cell suppression | ABCA1, PPARG, LXRA |
This methodology infers mechanisms of action (MoA) by identifying signature similarities between (R)-cicloprofen and well-annotated reference compounds in CMap. Compounds clustering together in multidimensional signature space often share biological targets or pathways [2] [10]. Key findings include:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: